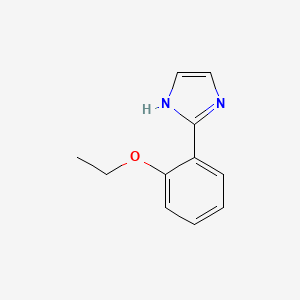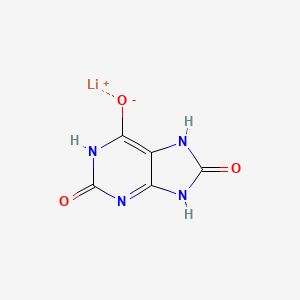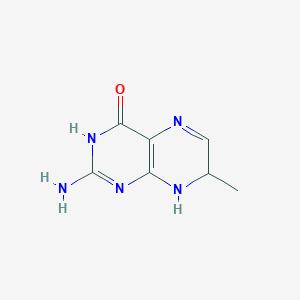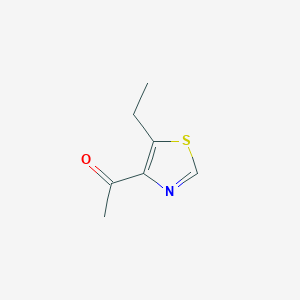
Thiazole, acetyl-ethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, acetyl-ethyl is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
Thiazole, acetyl-ethyl can be synthesized through various methods. One common synthetic route involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide (KOH), resulting in the formation of 4-methylthio-5-acylthiazoles . Another method involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol, leading to the formation of 4-ethoxycarbonyl-5-acylthiazoles .
Industrial Production Methods
Industrial production of thiazole derivatives often employs microwave organic reaction enhancement methods (MORE) to achieve higher yields and faster reaction times. For instance, the synthesis of thiazolyl triazole derivatives from ethyl acetoacetate has been reported using this method .
化学反応の分析
Types of Reactions
Thiazole, acetyl-ethyl undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazole derivatives into thiazolidines.
Substitution: Electrophilic substitution reactions occur at the C-5 position, while nucleophilic substitution reactions occur at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
科学的研究の応用
Thiazole, acetyl-ethyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of thiazole, acetyl-ethyl involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
類似化合物との比較
Thiazole, acetyl-ethyl can be compared with other similar compounds such as:
Imidazoles: Contain nitrogen atoms in the ring and are known for their antifungal properties.
Oxazoles: Contain oxygen and nitrogen atoms in the ring and are used in the synthesis of various pharmaceuticals.
Isothiazoles: Contain sulfur and nitrogen atoms in different positions compared to thiazoles and are explored for their antimicrobial activities.
This compound stands out due to its unique combination of sulfur and nitrogen atoms in the ring, which imparts distinct chemical reactivity and biological activity .
特性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC名 |
1-(5-ethyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9NOS/c1-3-6-7(5(2)9)8-4-10-6/h4H,3H2,1-2H3 |
InChIキー |
MLQBANLPAYVLSE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=CS1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


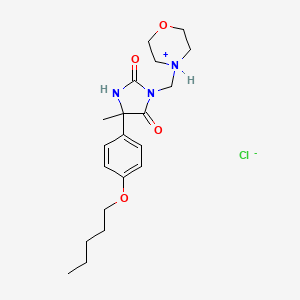
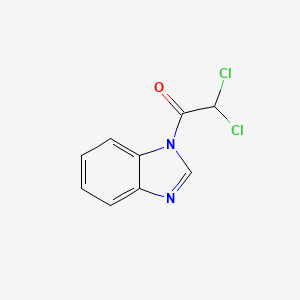

![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
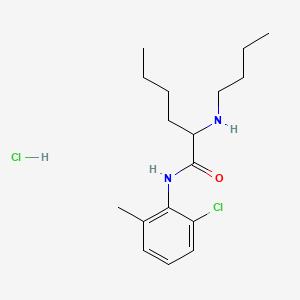
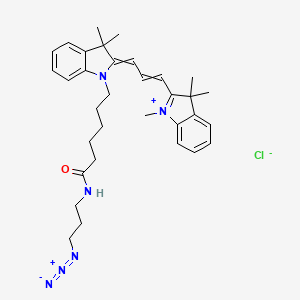
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
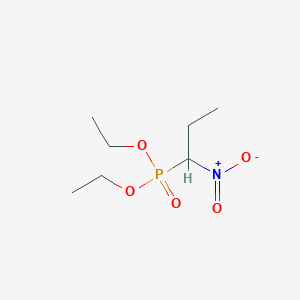
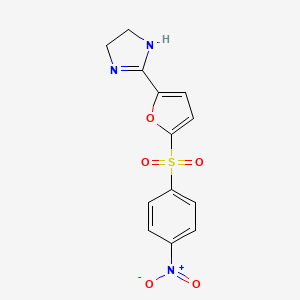
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
